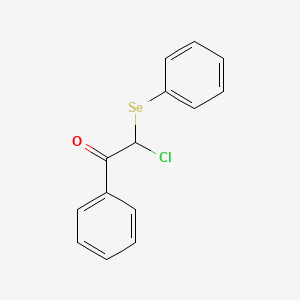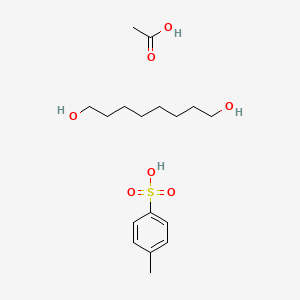
acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol is a compound with the molecular formula C17H30O7S and a molecular weight of 378.481 g/mol . This compound is a combination of acetic acid, 4-methylbenzenesulfonic acid, and octane-1,8-diol, each contributing unique properties to the overall molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol involves the reaction of acetic acid with 4-methylbenzenesulfonic acid and octane-1,8-diol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol involves its interaction with specific molecular targets and pathways The compound may act as a catalyst or inhibitor in various biochemical reactions, depending on its structure and functional groups
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol include:
Acetic acid derivatives: Compounds with similar acetic acid functional groups.
Sulfonic acid derivatives: Compounds containing sulfonic acid groups.
Diol compounds: Molecules with two hydroxyl groups, similar to octane-1,8-diol.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties
Propriétés
Numéro CAS |
116206-55-4 |
|---|---|
Formule moléculaire |
C17H30O7S |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol |
InChI |
InChI=1S/C8H18O2.C7H8O3S.C2H4O2/c9-7-5-3-1-2-4-6-8-10;1-6-2-4-7(5-3-6)11(8,9)10;1-2(3)4/h9-10H,1-8H2;2-5H,1H3,(H,8,9,10);1H3,(H,3,4) |
Clé InChI |
HNWUYTYOZVTIPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C(CCCCO)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


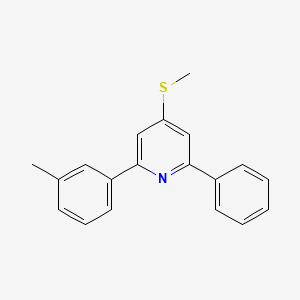

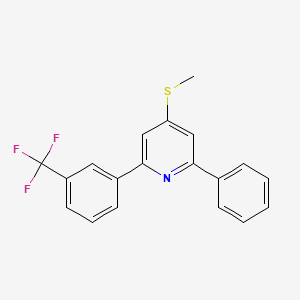
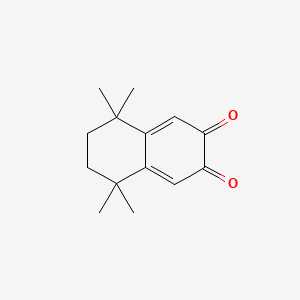

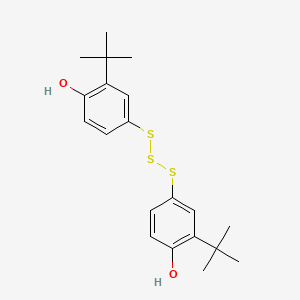
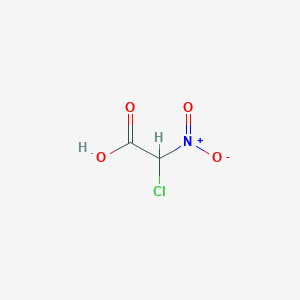
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

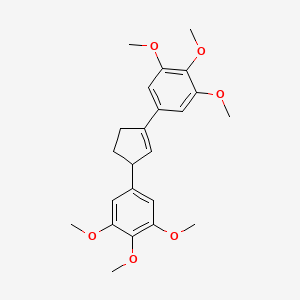
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
